Cas no 1805740-13-9 (4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid)

4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid structure
1805740-13-9 structure
Product Name:4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid
CAS No:1805740-13-9
MF:C13H15BrO5
MW:331.159203767776
CID:4941219
Update Time:2025-07-11

4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid
    • Inchi: 1S/C13H15BrO5/c1-3-19-10-6-8(11(14)7(2)15)4-5-9(10)12(16)13(17)18/h4-6,11-12,16H,3H2,1-2H3,(H,17,18)
    • InChI Key: JNVRHRITEMWLSQ-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C=CC(C(C(=O)O)O)=C(C=1)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 333
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.8

4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015025580-250mg
4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid
1805740-13-9 97%
250mg
499.20 USD 2021-06-18
Alichem
A015025580-500mg
4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid
1805740-13-9 97%
500mg
798.70 USD 2021-06-18
Alichem
A015025580-1g
4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid
1805740-13-9 97%
1g
1,460.20 USD 2021-06-18

Additional information on 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid

4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic Acid (CAS No. 1805740-13-9): An Emerging Compound in Medicinal Chemistry

4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid (CAS No. 1805740-13-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of mandelic acid derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The molecular structure of 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid is characterized by a substituted mandelic acid core with a brominated and ketone-functionalized side chain. The presence of the bromine atom and the ketone group imparts specific chemical reactivity and biological activity to the molecule, making it a valuable candidate for further research and development.

Recent studies have highlighted the potential of 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In vitro studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid has also shown potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.

The neuroprotective effects of 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid have also been investigated. Animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, have shown that this compound can reduce oxidative stress and protect neurons from damage. These findings suggest that 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid may have therapeutic potential in the treatment of neurodegenerative disorders.

The synthesis of 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid has been optimized to ensure high yield and purity, making it suitable for large-scale production. The synthetic route involves several well-established chemical transformations, including bromination, esterification, and condensation reactions. The ability to produce this compound efficiently is crucial for its further evaluation in preclinical and clinical settings.

In conclusion, 4-(1-Bromo-2-oxopropyl)-2-ethoxymandelic acid (CAS No. 1805740-13-9) represents an exciting new frontier in medicinal chemistry. Its diverse biological activities and potential therapeutic applications make it a valuable candidate for further research and development. Ongoing studies are expected to provide more insights into the mechanisms of action and clinical utility of this compound, paving the way for its potential use in treating various diseases.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.